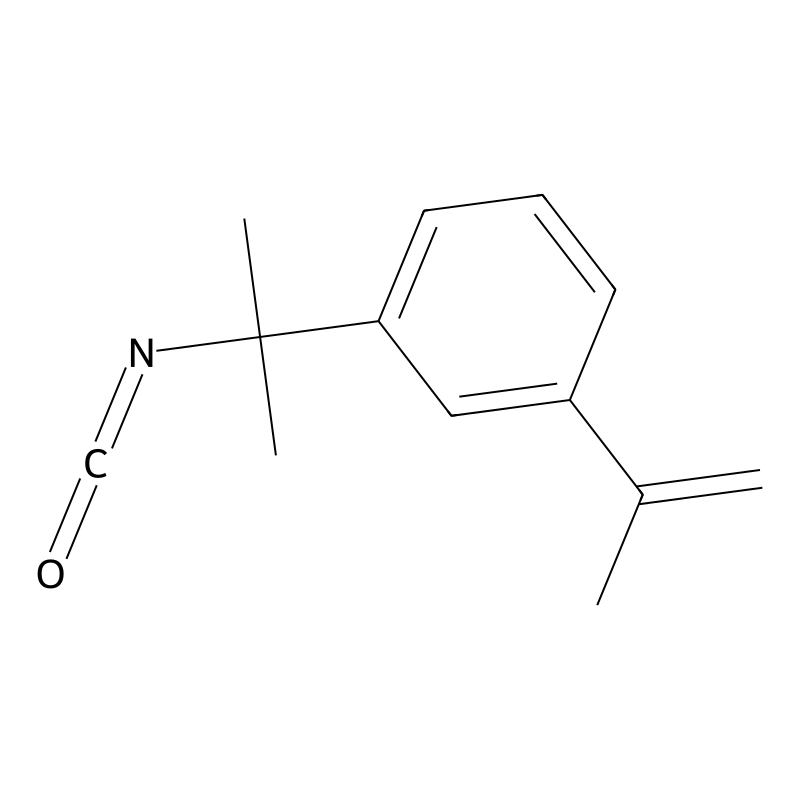3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate, with the chemical formula C₁₃H₁₅NO, is a bifunctional compound characterized by an isocyanate group and an alpha-unsaturated carbon chain. This compound is primarily utilized in polymer synthesis due to its unique structure, which includes a benzene ring substituted with two methyl groups at the alpha positions, an isocyanate functional group, and an isopropenyl group. Its molecular weight is 201.26 g/mol, and it appears as a colorless to almost colorless liquid at room temperature .
3-TMI poses several safety hazards:
- Toxicity: It is highly toxic if inhaled and can cause severe skin burns and eye damage [].
- Respiratory Irritant: Inhalation can cause irritation of the respiratory tract, leading to coughing, difficulty breathing, and pulmonary edema [].
- Skin and Eye Corrosive: Contact with skin or eyes can cause severe burns and permanent damage [].
- Skin Sensitizer: Repeated exposure may cause allergic skin reactions [].
- Environmental Hazard: 3-TMI is very toxic to aquatic life and can have long-lasting effects on the environment [].
Polymeric Synthesis [, ]
Due to its bifunctionality, m-TMI acts as a coupling agent in polymer synthesis. The isocyanate group at one end reacts with various functionalities like amines or hydroxyls, while the α-unsaturation (double bond) at the other end allows for further polymerization reactions. This property of m-TMI enables the development of new polymers with specific properties. For instance, research has explored using m-TMI to create:
Polymer electrolytes
m-TMI's functionality makes it a potential candidate for developing new polymer electrolytes, which are crucial components in lithium-ion batteries [].
Jute-reinforced Polypropylene composites
Studies have investigated m-TMI as a coupling agent to improve the interfacial adhesion between jute fibers and polypropylene matrix in composites, leading to enhanced mechanical properties [].
- Reaction with Alcohols: The isocyanate can react with alcohols to form urethane linkages:
- Reaction with Amines: It can also react with primary or secondary amines to produce urea linkages:
- Polymerization: The isopropenyl group can undergo addition polymerization, allowing it to act as a coupling agent or co-monomer in polymer synthesis .
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate can be synthesized through several methods:
- From Isocyanic Acid: Reacting isocyanic acid with appropriate alkene derivatives.
- Via Isocyanate Formation: Using phosgene or other carbonylating agents to convert amines into the corresponding isocyanates.
- Direct Alkylation: Alkylating a suitable aniline derivative with an isopropenyl halide under basic conditions .
The primary applications of 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate include:
- Polymer Synthesis: It serves as a tetrafunctional isocyanate in the development of new polymers and polymer electrolytes for applications such as lithium-ion batteries.
- Coupling Agent: It enhances the interfacial adhesion between natural fibers (like jute) and synthetic matrices (like polypropylene), improving composite material properties .
Interaction studies involving 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate focus on its reactivity with various functional groups:
- Adhesion Studies: Research indicates that using this compound as a coupling agent significantly improves the mechanical properties of composite materials.
- Toxicological Assessments: Studies highlight its corrosive nature and potential health hazards, necessitating careful handling protocols .
Several compounds share structural features with 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Isopropenylcumyl isocyanate | Similar benzene structure with different substituents | Used in similar applications but varies in reactivity |
| m-Tetramethylxyleneisocyanate | Contains four methyl groups on the benzene ring | Higher steric hindrance affecting reactivity |
| 3-Isopropenyl-N-isopropylidene-benzamide | Contains a benzamide moiety instead of an isocyanate | Exhibits different biological activities |
The uniqueness of 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate lies in its specific combination of reactivity due to both the isocyanate and the alpha-unsaturation, making it particularly effective in polymer synthesis and composite material applications .
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms





Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
General Manufacturing Information
Plastic material and resin manufacturing
Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








